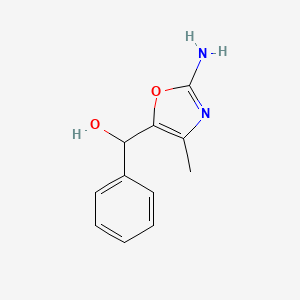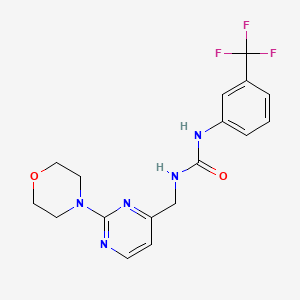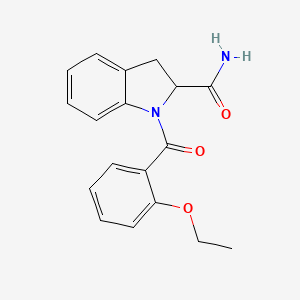
(2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol (AMOPM) is an organic compound belonging to the class of oxazoles. It is a colorless liquid, and its structure consists of an oxazole ring with a phenyl group and a methyl group at the 5-position. AMOPM has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of new lab experiments.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study by Rahmani et al. (2018) explored oxazole derivatives, including compounds similar to (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol, as corrosion inhibitors on mild steel in hydrochloric acid medium. These compounds showed significant reduction in corrosion rate, implying their potential as effective corrosion inhibitors (Rahmani et al., 2018).
Thermal Transformations in Organic Chemistry
Gollnick and Koegler (1988) investigated the thermal transformations of oxazole endoperoxides. They observed rearrangements and fragmentations in compounds containing an oxazole ring, similar to the one in this compound, under certain conditions. This research contributes to understanding the stability and reactivity of such compounds (Gollnick & Koegler, 1988).
Catalyst in Organic Synthesis
Ozcubukcu et al. (2009) studied a compound with a tris(triazolyl)methanol-Cu(I) structure, showing similarities in molecular structure to this compound. The study focused on its application as a catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting its high activity and compatibility with certain reaction conditions (Ozcubukcu et al., 2009).
Synthesis and Molecular Docking in Medicinal Chemistry
Katariya et al. (2021) conducted research on oxazole-based compounds for potential biological applications. Their work involved synthesizing novel compounds with oxazole structures and assessing their antimicrobial and anticancer activities. This research aligns with the potential medicinal applications of this compound (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of (2-Amino-4-methyl-1,3-oxazol-5-yl)(phenyl)methanol is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . It is currently known that hCA II is a target for the treatment of glaucoma .
Mode of Action
This compound exhibits the properties of an isoform-selective inhibitor of hCA II . It interacts with hCA II, inhibiting its activity and thereby affecting the regulation of fluid pressure in the eyes .
Result of Action
The result of the action of this compound is the reduction of intraocular pressure . This is achieved through the inhibition of hCA II, which leads to decreased fluid pressure in the eyes . This makes it a potential candidate for the treatment of glaucoma .
Análisis Bioquímico
Biochemical Properties
Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Cellular Effects
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Molecular Mechanism
Oxazole derivatives have been found to interact with various biomolecules, but the specific interactions of this compound have not been reported .
Propiedades
IUPAC Name |
(2-amino-4-methyl-1,3-oxazol-5-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-10(15-11(12)13-7)9(14)8-5-3-2-4-6-8/h2-6,9,14H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASVISFMVZDJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)N)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2446597.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![5-Benzylsulfanyl-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2446600.png)



![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2446608.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2446610.png)